molecular formula C8H8N4O5 B2726728 2-(Methylamino)-3,5-dinitrobenzamide CAS No. 27715-59-9

2-(Methylamino)-3,5-dinitrobenzamide

Cat. No. B2726728
CAS RN: 27715-59-9
M. Wt: 240.175
InChI Key: ILIUZQHDWNJBGW-UHFFFAOYSA-N
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Description

2-(Methylamino)-3,5-dinitrobenzamide, also known as MADB, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of nitroaromatic compounds and has been studied extensively for its potential applications in various fields, such as medicine, agriculture, and environmental science.

Scientific Research Applications

Photocatalytic Degradation

The application of 2-(Methylamino)-3,5-dinitrobenzamide and its related compounds in environmental science, particularly in photocatalytic degradation, highlights their potential for environmental remediation. The study on the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2 and various adsorbents suggests the effectiveness of such compounds in enhancing the rate of mineralization and reducing the concentration of toxic intermediates in aqueous solutions. This finding is crucial for developing more efficient methods for water treatment and pollution control (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Antitubercular Agents

Another significant application is in medicinal chemistry, where derivatives of 3,5-dinitrobenzamides, such as N-benzyl 3,5-dinitrobenzamides derived from PBTZ169, have been identified as potent antitubercular agents. These compounds exhibit excellent in vitro activity against drug-susceptible Mycobacterium tuberculosis strains as well as multidrug-resistant strains, suggesting their promising potential as lead compounds for future antitubercular drug development (Li et al., 2018).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In the realm of cancer therapy, 2-(Methylamino)-3,5-dinitrobenzamide and its analogs are explored for their potential in gene-directed enzyme prodrug therapy (GDEPT). Studies have shown that certain nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) exhibit improved properties over CB 1954, making them superior prodrugs for GDEPT. These findings underscore the therapeutic potential of these compounds in selectively targeting tumor cells, thereby opening new avenues for cancer treatment (Friedlos, Denny, Palmer, & Springer, 1997).

Enantioselective Recognition in Chromatography

2-(Methylamino)-3,5-dinitrobenzamide derivatives have also been utilized in studying enantioselective recognition mechanisms in chromatography. The investigation of substituted 3-methyleneisoindolin-1-one derivatives on a Naproxen-derived chiral stationary phase highlights the influence of conformational factors on enantioselectivity. This research contributes to a better understanding of chiral separation processes, which is vital for the pharmaceutical industry (Wolf & Pirkle, 2002).

properties

IUPAC Name

2-(methylamino)-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O5/c1-10-7-5(8(9)13)2-4(11(14)15)3-6(7)12(16)17/h2-3,10H,1H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIUZQHDWNJBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-3,5-dinitrobenzamide

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